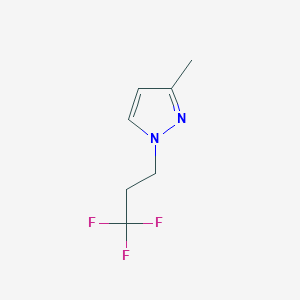![molecular formula C17H15Cl3N4O5 B11711426 3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)
3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl3N4O5 It is characterized by the presence of nitro groups, a trichloroethyl moiety, and a dimethylphenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the nitration of a benzamide derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups at the 3 and 5 positions of the benzamide ring. The trichloroethyl moiety is then introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride. The final step involves the coupling of the dimethylphenylamino group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamide derivatives with various nucleophiles.
科学的研究の応用
3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the trichloroethyl moiety play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 3,5-dinitro-N-(2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide
- 3,4-dimethoxy-N-(2,2,2-trichloro-1-(2,4-dichloro-phenylamino)-ethyl)benzamide
Uniqueness
3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is unique due to the combination of its nitro groups, trichloroethyl moiety, and dimethylphenylamino group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C17H15Cl3N4O5 |
|---|---|
分子量 |
461.7 g/mol |
IUPAC名 |
3,5-dinitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O5/c1-9-3-4-10(2)14(5-9)21-16(17(18,19)20)22-15(25)11-6-12(23(26)27)8-13(7-11)24(28)29/h3-8,16,21H,1-2H3,(H,22,25) |
InChIキー |
PHBOKPFUTHCAOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B11711344.png)
![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)

![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)

![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

